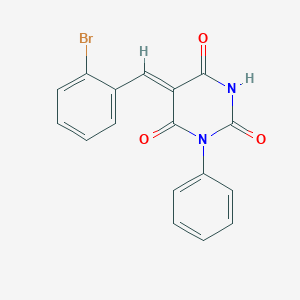
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBPPT, is a chemical compound with potential applications in scientific research. This molecule has been synthesized using various methods and has shown promising results in several areas of research. In
作用機序
The mechanism of action of 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies suggest that it may act as an inhibitor of certain enzymes or pathways involved in cancer cell growth or neurodegeneration. It may also act by inducing oxidative stress or DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection, and antimicrobial activity. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential as a novel compound for scientific research. Its diverse range of applications makes it a promising candidate for further investigation. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
将来の方向性
For 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione research include further investigation of its mechanism of action, toxicity, and potential side effects. Additionally, studies could explore its potential as a therapeutic agent for cancer or neurodegenerative diseases. Further research could also investigate its potential as an antimicrobial agent or its use in other areas of scientific research.
Conclusion:
In conclusion, 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound with potential applications in several areas of scientific research. Its diverse range of applications, including cancer treatment, neuroprotection, and antimicrobial activity, make it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action, toxicity, and potential side effects. Overall, 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has the potential to make significant contributions to scientific research in the future.
合成法
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been synthesized using several methods, including the reaction of 2-bromobenzaldehyde and barbituric acid in the presence of a base, or the reaction of 2-bromobenzaldehyde and malononitrile in the presence of a base. These methods have been optimized to produce high yields of 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione with high purity.
科学的研究の応用
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential in several areas of scientific research, including cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has shown neuroprotective effects in animal models of neurodegenerative diseases, and has also demonstrated antimicrobial activity against several bacterial strains.
特性
IUPAC Name |
(5Z)-5-[(2-bromophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3/c18-14-9-5-4-6-11(14)10-13-15(21)19-17(23)20(16(13)22)12-7-2-1-3-8-12/h1-10H,(H,19,21,23)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBUPUIATJXYRC-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Br)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3Br)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5159322.png)
![1-(2,6-dichlorobenzyl)-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B5159325.png)
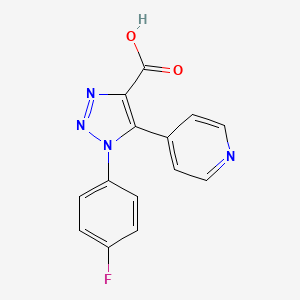
![ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate](/img/structure/B5159332.png)
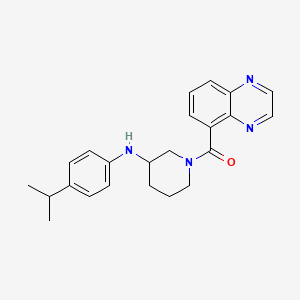
![2-(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5159348.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5159349.png)
![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5159356.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)
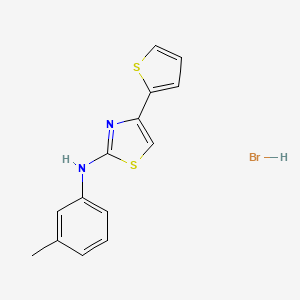
![N-{4-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5159388.png)
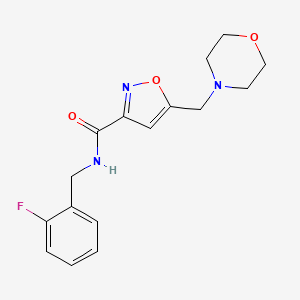
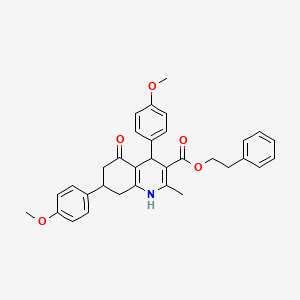
![5H-dibenzo[d,f][1,3]diazepine hydrochloride](/img/structure/B5159401.png)